2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Overview
Description
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. With a backbone that includes a triazole ring, aniline and allyl groups, and thioacetohydrazide moiety, this compound garners attention for its versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide generally involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: This step can be achieved through alkylation reactions, where allyl halides react with the triazole derivative.
Anilinomethyl group formation: The aniline moiety is introduced via nucleophilic substitution reactions, often requiring mild heating and solvent conditions.
Thioacetohydrazide introduction: This final step typically involves the reaction of thioacetic acid hydrazide with the functionalized triazole intermediate, often carried out under reflux conditions.
Industrial Production Methods
While lab-scale syntheses focus on precise conditions and reagents, industrial production of this compound would emphasize cost-efficiency, scalability, and environmental considerations. Batch or continuous flow processes using readily available precursors and optimizing reaction conditions to maximize yield and purity would be prioritized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the allyl or thioacetohydrazide groups, leading to corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert various parts of the molecule, such as reducing the triazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl or anilinomethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, anhydrous solvents, and catalysts like palladium or platinum for specific substitutions.
Major Products
The major products from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted analogs that may possess modified biological activities or chemical properties.
Scientific Research Applications
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has found applications across several scientific disciplines:
Chemistry: As a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its interaction with biological macromolecules.
Medicine: Explored for therapeutic uses, particularly in drug development for treating various diseases.
Industry: Used in materials science for developing new polymers and coatings with enhanced properties.
Mechanism of Action
The biological effects of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide are attributed to its ability to interact with various molecular targets:
Molecular Targets: Enzymes, DNA, and cell membranes, which are crucial in microbial growth and cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activities, interference with DNA replication and transcription processes, and disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-allyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
2-{[4-allyl-5-(pyridinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
2-{[4-allyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide stands out due to its specific anilinomethyl group, which enhances its biological activity and specificity. Compared to similar compounds, it often shows higher potency in inhibiting microbial growth and anticancer properties, making it a compound of significant interest in various scientific research areas.
Properties
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYYHZTEFEHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114997 | |
Record name | Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-34-0 | |
Record name | Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.